

A Comparative Guide to the Bioactivity of Angiotensin II (3-8) Human TFA

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Compound of Interest

Compound Name: Angiotensin II (3-8), human TFA

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Angiotensin II (3-8) human TFA, also known as Angiotensin IV (Ang IV), with other key angiotensin peptides. The information presented is intended to support research and drug development efforts by offering objective performance data from various bioassays, detailed experimental protocols, and a clear visualization of the associated signaling pathways.

Introduction to Angiotensin II (3-8) Human TFA

Angiotensin II (3-8) is a hexapeptide fragment of Angiotensin II and is the primary endogenous ligand for the Angiotensin IV receptor (AT4), which has been identified as the insulin-regulated aminopeptidase (IRAP). While it is a less effective agonist at the Angiotensin II type 1 (AT1) receptor compared to Angiotensin II, Angiotensin II (3-8) exhibits distinct biological activities, including roles in cognitive function, renal vasodilation, and cardioprotection. This guide will delve into the validation of its bioactivity in key assays.

Comparative Bioactivity Data

The following tables summarize the quantitative data from various bioassays, comparing the performance of Angiotensin II (3-8) with Angiotensin II and other relevant peptides.

Table 1: Vasoconstriction in Isolated Rat Aortic Rings

Peptide	EC ₅₀ (Concentration for 50% of maximal effect)	Maximal Response (% of KCl-induced contraction)	Reference
Angiotensin II	~1 nM	100%	[1][2]
Angiotensin III	~16 nM	~100%	[1]
Angiotensin II (3-8)	~2.7 µM	~100%	[1]

Note: EC₅₀ values can vary depending on the specific experimental conditions.

Table 2: Aldosterone Secretion from Adrenal Glomerulosa Cells

Peptide	EC ₅₀ (Concentration for 50% of maximal effect)	Maximal Response (% of baseline)	Reference
Angiotensin II	~0.1-0.3 nM	~300-600%	[3][4]
Angiotensin III	Equipotent to Angiotensin II	Similar to Angiotensin II	[5]
Angiotensin II (3-8)	Significantly less potent than Angiotensin II	Minimal to no stimulation	[5]

Table 3: Receptor Binding Affinity (K_i in nM)

Peptide	AT1 Receptor	AT2 Receptor	AT4 Receptor (IRAP)	Reference
Angiotensin II	High Affinity (~1- 10 nM)	High Affinity (~1- 10 nM)	Low Affinity	[6]
Angiotensin II (3- 8)	Low Affinity	Low Affinity	High Affinity (~1- 30 nM)	[6]

Table 4: Cognitive Enhancement in Morris Water Maze (Escape Latency)

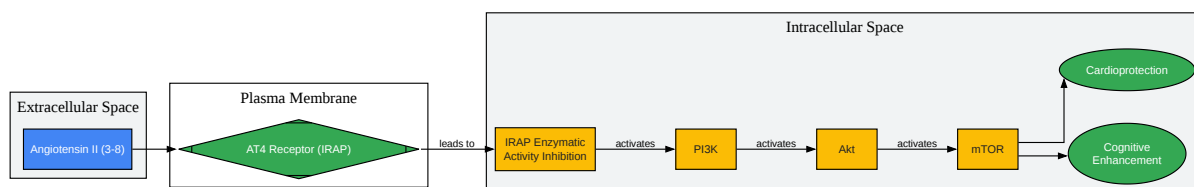
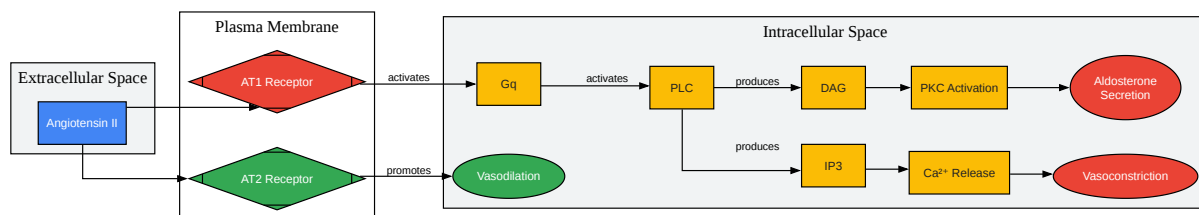
Treatment	Dose	Change in Escape Latency	Reference
Control (Vehicle)	-	Baseline	[7] [8] [9]
Angiotensin II	0.5 μ g/side (ICV)	Increased latency (impaired memory consolidation)	[7]
Angiotensin II (3-8)	Dose-dependent	Decreased latency (improved memory)	[10] [11]

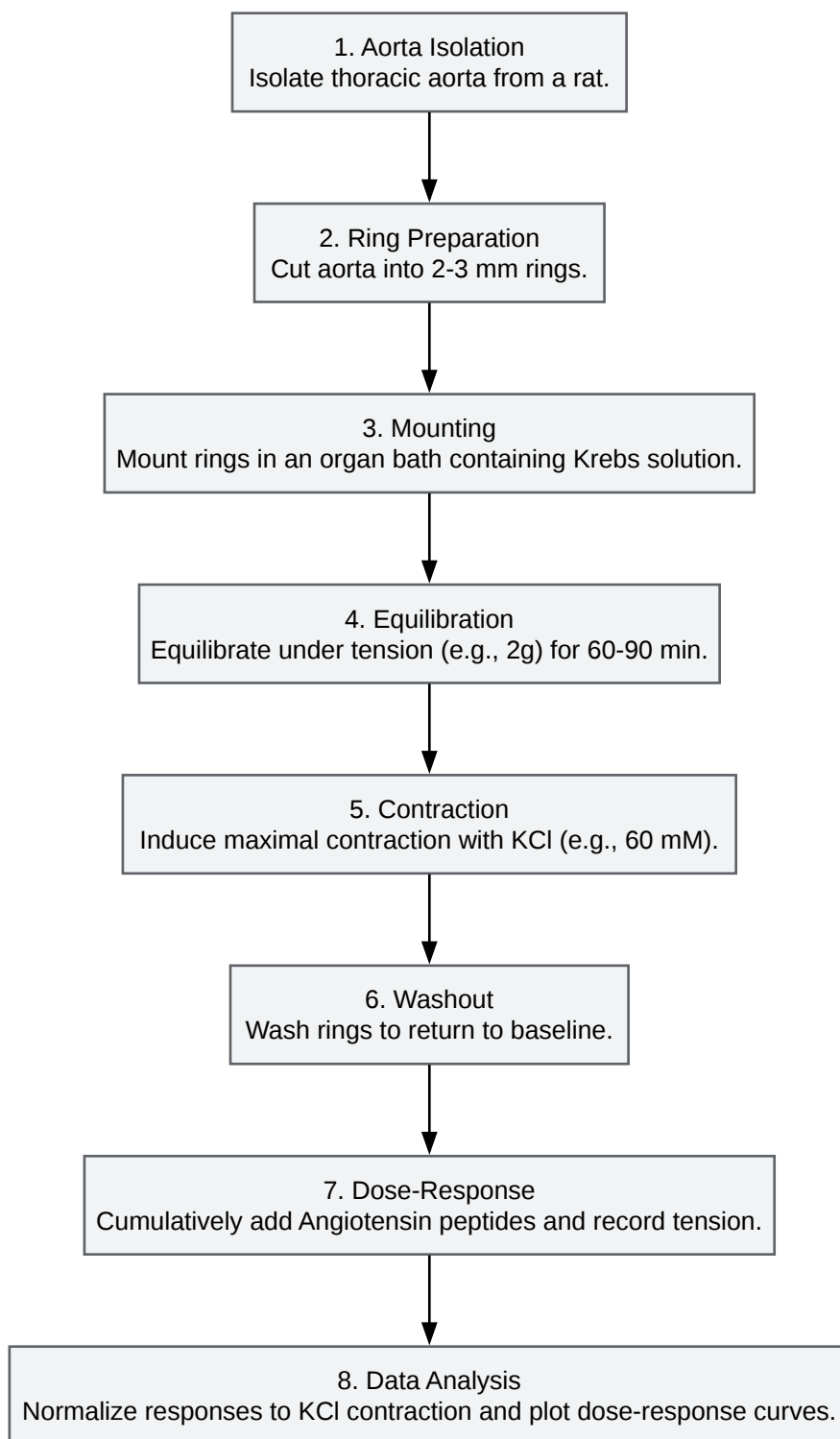
Signaling Pathways

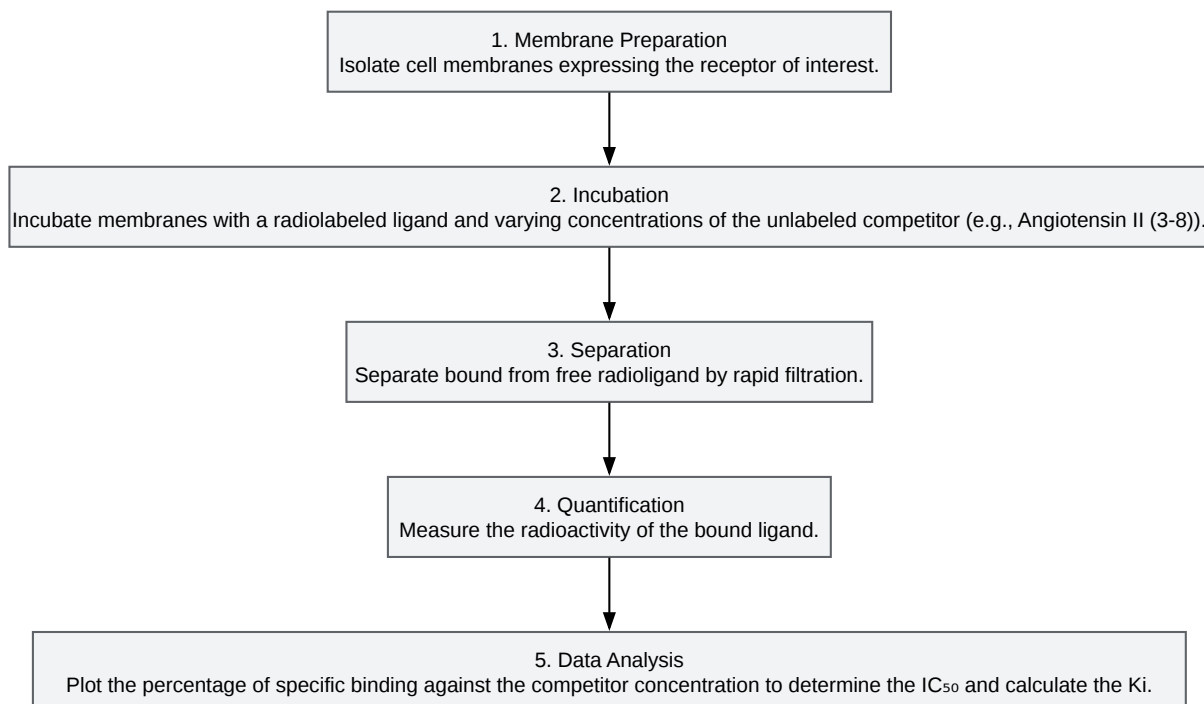
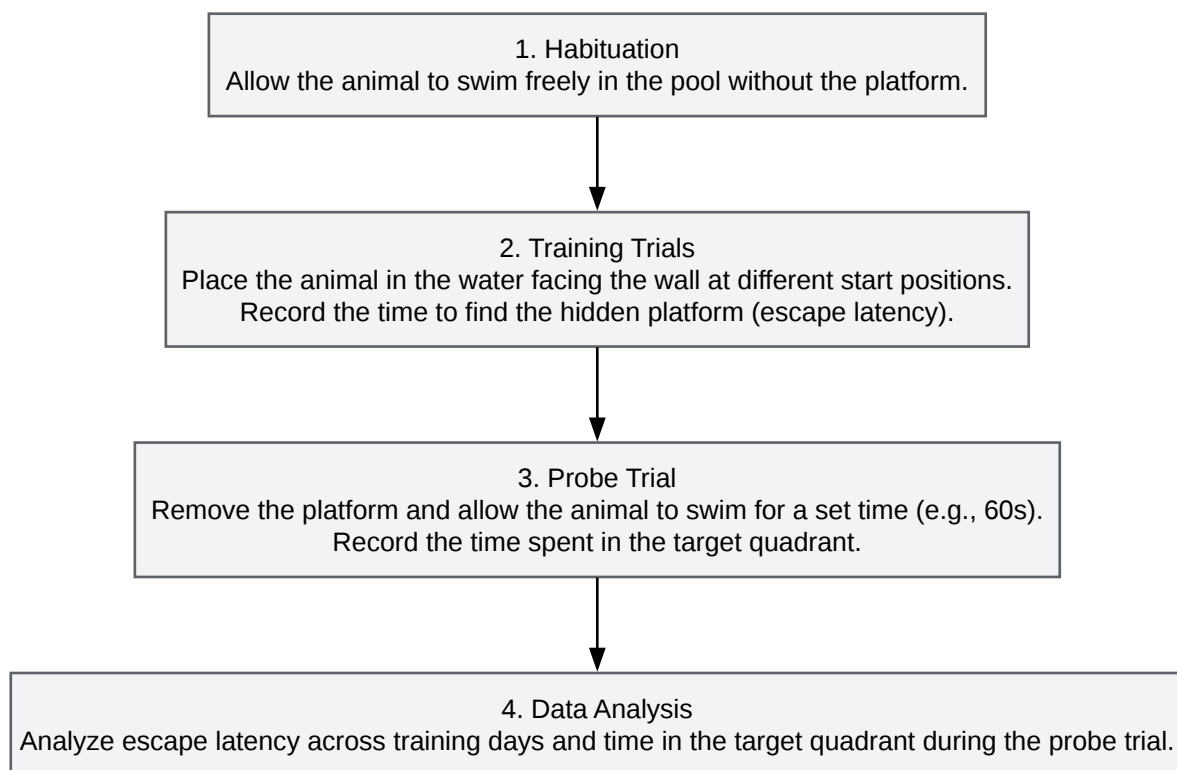
The biological effects of Angiotensin II and Angiotensin II (3-8) are mediated by distinct signaling pathways initiated by their respective receptors.

Angiotensin II Signaling Pathway

Angiotensin II primarily acts through two G protein-coupled receptors: AT1 and AT2. The AT1 receptor is responsible for most of the well-known effects of Angiotensin II, including vasoconstriction and aldosterone secretion.







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